molecular formula C8H6N2OS B14621628 3-Phenyloxadiazol-3-ium-5-thiolate CAS No. 56666-77-4

3-Phenyloxadiazol-3-ium-5-thiolate

Cat. No.: B14621628
CAS No.: 56666-77-4
M. Wt: 178.21 g/mol
InChI Key: KXNAEWAALYCLTQ-UHFFFAOYSA-N
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Description

3-Phenyloxadiazol-3-ium-5-thiolate is a heterocyclic compound with the molecular formula C₈H₆N₂OS. It features a five-membered ring containing nitrogen, oxygen, and sulfur atoms, making it part of the oxadiazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyloxadiazol-3-ium-5-thiolate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with carbon disulfide, followed by cyclization with nitrous acid. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyloxadiazol-3-ium-5-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Phenyloxadiazol-3-ium-5-thiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyloxadiazol-3-ium-5-thiolate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The compound’s effects are mediated through its ability to form stable complexes with metal ions or to undergo redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyloxadiazol-3-ium-5-thiolate stands out due to its unique combination of nitrogen, oxygen, and sulfur atoms in the ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

56666-77-4

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

3-phenyloxadiazol-3-ium-5-thiolate

InChI

InChI=1S/C8H6N2OS/c12-8-6-10(9-11-8)7-4-2-1-3-5-7/h1-6H

InChI Key

KXNAEWAALYCLTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+]2=NOC(=C2)[S-]

Origin of Product

United States

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